Pactimibe

Description

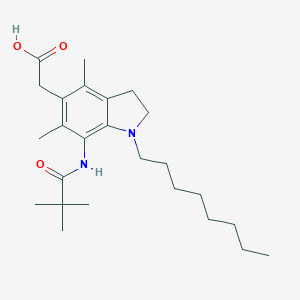

Structure

3D Structure

Properties

IUPAC Name |

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIIZHHIOHVWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172315 | |

| Record name | Pactimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189198-30-9 | |

| Record name | Pactimibe [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pactimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Pactimibe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe is a potent, dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1 and 2, enzymes pivotal to cellular cholesterol metabolism. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its core functions of inhibiting cholesterol absorption and esterification, and its subsequent impact on lipoprotein metabolism and atherosclerosis. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in cardiovascular drug development.

Introduction

Elevated low-density lipoprotein (LDL) cholesterol is a well-established risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, which inhibit cholesterol synthesis, are the cornerstone of lipid-lowering therapy, targeting the intestinal absorption and cellular processing of cholesterol represents a complementary and synergistic therapeutic strategy. This compound emerged as a promising agent in this context, acting as a dual inhibitor of both ACAT-1 and ACAT-2.[1][2] ACAT enzymes are responsible for the esterification of free cholesterol into cholesteryl esters, a crucial step for its absorption in the intestines and its storage in various cells, including macrophages within atherosclerotic plaques.[3] This guide provides a detailed examination of the molecular and physiological effects of this compound.

Core Mechanism of Action: Dual Inhibition of ACAT-1 and ACAT-2

This compound exerts its primary effect by inhibiting the activity of both ACAT-1 and ACAT-2.[1] ACAT-1 is ubiquitously expressed and plays a significant role in cholesteryl ester accumulation in macrophages, contributing to foam cell formation in atherosclerotic lesions. ACAT-2 is predominantly found in the intestine and liver and is central to the absorption of dietary cholesterol and the assembly of lipoproteins.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against ACAT isoforms has been quantified in various cell-based and enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) and the inhibition constant (Ki).

| Parameter | Value | Target/System | Reference |

| IC50 | 4.9 µM | ACAT-1 | [1] |

| IC50 | 3.0 µM | ACAT-2 | [1] |

| IC50 | 2.0 µM | ACAT in Liver | [1] |

| IC50 | 2.7 µM | ACAT in Macrophages | [1] |

| IC50 | 4.7 µM | ACAT in THP-1 cells | [1] |

| Ki | 5.6 µM | Noncompetitive inhibition with respect to oleoyl-CoA | [1] |

Physiological Consequences of ACAT Inhibition by this compound

The dual inhibition of ACAT-1 and ACAT-2 by this compound leads to a cascade of physiological effects that collectively contribute to its hypocholesterolemic and anti-atherosclerotic properties.

Inhibition of Intestinal Cholesterol Absorption

By inhibiting ACAT-2 in the enterocytes of the small intestine, this compound significantly reduces the esterification of dietary and biliary cholesterol. Since only esterified cholesterol can be efficiently packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream, this inhibition leads to a marked decrease in cholesterol absorption.[4]

Reduction of Hepatic Cholesteryl Ester Formation and VLDL Secretion

In the liver, ACAT-2 inhibition by this compound curtails the esterification of cholesterol. This reduction in the available pool of cholesteryl esters, a core component of Very Low-Density Lipoproteins (VLDL), leads to decreased assembly and secretion of VLDL particles from the liver into the circulation.[4]

Stabilization of Atherosclerotic Plaques

Within the arterial wall, the inhibition of ACAT-1 in macrophages by this compound prevents the accumulation of cholesteryl esters, thereby impeding the formation of foam cells, a hallmark of early atherosclerosis.[5] Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits have demonstrated that this compound treatment leads to a more stable plaque phenotype, characterized by reduced macrophage infiltration and a trend towards increased smooth muscle cell and collagen content.[5]

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the mechanism of action of this compound.

In Vitro ACAT Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on ACAT activity.

Methodology:

-

Enzyme Source: Microsomes are prepared from cultured cells (e.g., THP-1, macrophages) or liver tissue known to express ACAT-1 and/or ACAT-2.

-

Substrate Preparation: A reaction mixture is prepared containing a cholesterol substrate and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) in a suitable buffer.

-

Inhibition Assay:

-

The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control).

-

The reaction is initiated by the addition of the substrate mixture.

-

The reaction is allowed to proceed for a defined period at 37°C and then terminated.

-

-

Lipid Extraction and Analysis:

-

Lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform:methanol).

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The bands corresponding to cholesteryl esters are scraped, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve. For Ki determination, the assay is performed with varying concentrations of both the substrate (oleoyl-CoA) and the inhibitor.

Dual-Isotope Plasma Ratio Method for Cholesterol Absorption

Objective: To assess the in vivo effect of this compound on intestinal cholesterol absorption.

Methodology:

-

Animal Model: Normocholesterolemic hamsters are typically used.[4]

-

Isotope Administration:

-

Animals receive an oral gavage of cholesterol containing a radioactive tracer (e.g., [14C]-cholesterol).

-

Simultaneously, a different radioactive tracer of cholesterol (e.g., [3H]-cholesterol) is administered intravenously to account for the systemic distribution and clearance of absorbed cholesterol.

-

-

This compound Treatment: A treatment group receives this compound orally prior to the administration of the isotopes, while a control group receives a vehicle.

-

Blood Sampling: Blood samples are collected at specific time points after isotope administration.

-

Analysis:

-

The plasma is separated, and the radioactivity of both isotopes is measured.

-

The ratio of the orally administered isotope to the intravenously administered isotope in the plasma is calculated.

-

-

Data Interpretation: A lower ratio in the this compound-treated group compared to the control group indicates reduced intestinal cholesterol absorption.

Triton WR-1339 Experiment for VLDL Secretion

Objective: To evaluate the effect of this compound on hepatic VLDL secretion.

Methodology:

-

Animal Model: Normocholesterolemic hamsters are used.[4]

-

This compound Treatment: Animals are treated with this compound or a vehicle control.

-

Triton WR-1339 Administration: Triton WR-1339, a non-ionic surfactant, is injected intravenously. This agent inhibits lipoprotein lipase, thereby preventing the peripheral catabolism of VLDL and causing its accumulation in the plasma.

-

Blood Sampling: Blood samples are collected at various time points after the Triton WR-1339 injection.

-

Triglyceride Measurement: Plasma triglyceride levels are measured at each time point.

-

Data Analysis: The rate of increase in plasma triglyceride concentration over time is calculated. A lower rate of triglyceride accumulation in the this compound-treated group compared to the control group signifies a reduced rate of hepatic VLDL secretion.

Atherosclerosis Study in WHHL Rabbits

Objective: To investigate the long-term effects of this compound on the development and composition of atherosclerotic plaques.

Methodology:

-

Animal Model: Watanabe heritable hyperlipidemic (WHHL) rabbits, a model of familial hypercholesterolemia, are used.

-

Treatment Protocol: Rabbits are treated with this compound (e.g., 10 or 30 mg/kg/day) or a vehicle control for an extended period (e.g., 32 weeks).[5]

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and the aortas are excised.

-

Histopathological Analysis:

-

Aortic tissue is fixed, embedded in paraffin, and sectioned.

-

Sections are stained with various histological stains to visualize different plaque components:

-

Hematoxylin and Eosin (H&E): For general morphology.

-

Oil Red O or Sudan IV: To stain neutral lipids (cholesteryl esters).

-

Masson's Trichrome: To visualize collagen fibers.

-

Immunohistochemistry: Using specific antibodies to identify macrophages (e.g., anti-RAM11) and smooth muscle cells (e.g., anti-alpha-actin).

-

-

-

Quantitative Analysis: The stained sections are analyzed using image analysis software to quantify the area of the plaque, lipid content, macrophage infiltration, smooth muscle cell content, and collagen content.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound's multifaceted mechanism of action.

Caption: Dual-isotope method workflow.

Caption: Triton WR-1339 experiment workflow.

Conclusion

This compound represents a well-characterized dual ACAT inhibitor with a clear, multi-pronged mechanism of action that favorably impacts cholesterol metabolism and atherosclerosis. By inhibiting ACAT-1 and ACAT-2, it effectively reduces intestinal cholesterol absorption, decreases hepatic VLDL secretion, and promotes the development of a more stable atherosclerotic plaque phenotype. The experimental data and methodologies presented in this guide provide a solid foundation for further research and development of ACAT inhibitors as a therapeutic strategy for dyslipidemia and atherosclerotic cardiovascular disease. Although clinical development of this compound was discontinued due to a lack of efficacy in meeting primary endpoints in a major clinical trial, the extensive preclinical data on its mechanism of action remain a valuable resource for the scientific community.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

Pactimibe's Impact on Cholesterol Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe is a potent, orally active inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. By blocking this key step in cholesterol metabolism, this compound was developed to reduce the accumulation of cholesteryl esters within cells, a hallmark of atherosclerosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cholesterol esterification from in vitro and in vivo studies, and a summary of its clinical evaluation. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in lipid metabolism and cardiovascular drug development. Despite promising preclinical data, this compound failed to demonstrate efficacy in human clinical trials, a critical outcome that has redirected research efforts in the field of ACAT inhibition.

Introduction: The Role of ACAT in Cholesterol Homeostasis

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, its excess can be cytotoxic. Cells have developed intricate mechanisms to maintain cholesterol homeostasis, a central one being the esterification of free cholesterol into inert cholesteryl esters for storage in lipid droplets. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT).[1]

There are two isoforms of ACAT:

-

ACAT1: Ubiquitously expressed and plays a key role in cholesteryl ester accumulation in various cells, including macrophages, which contribute to the formation of foam cells in atherosclerotic plaques.

-

ACAT2: Primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2]

Inhibition of ACAT has been a long-standing therapeutic target for the treatment of hypercholesterolemia and atherosclerosis. The rationale is that by preventing the esterification and subsequent storage of cholesterol, its accumulation in the arterial wall would be reduced.

This compound: A Dual ACAT1/ACAT2 Inhibitor

This compound (CS-505) is a novel, potent, and orally bioavailable ACAT inhibitor.[3] It was designed to inhibit both ACAT1 and ACAT2, with the aim of achieving a dual mechanism of action: reducing cholesterol absorption from the intestine (via ACAT2 inhibition) and preventing foam cell formation in the arterial wall (via ACAT1 inhibition).

Mechanism of Action

This compound acts as a noncompetitive inhibitor with respect to oleoyl-CoA, a substrate for the ACAT enzyme.[3] By binding to ACAT, this compound blocks the transfer of a fatty acyl group from acyl-CoA to cholesterol, thereby preventing the formation of cholesteryl esters.[1] This leads to an increase in intracellular free cholesterol, which can then be effluxed from the cell or utilized for other metabolic processes.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Cell Type/Source | Reference |

| ACAT1 | 4.9 | - | [3] |

| ACAT2 | 3.0 | - | [3] |

| ACAT (Liver) | 2.0 | - | [3] |

| ACAT (Macrophages) | 2.7 | - | [3] |

| ACAT (THP-1 cells) | 4.7 | - | [3] |

| Cholesteryl Ester Formation | 6.7 | Human monocyte-derived macrophages | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Normocholesterolemic Hamsters | Not specified | Not specified | Significant serum cholesterol lowering activity.[4] | [4] |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | 10 and 30 mg/kg/day | 32 weeks | Dose-dependent reduction in cholesteryl ester content in aortic lesions.[5] No significant change in serum cholesterol levels.[5] | [5] |

| Apolipoprotein E-deficient (apoE-/-) Mice (Early Lesion Model) | 0.1% (w/w) in diet | 12 weeks | 90% reduction in atherosclerotic lesions.[6] | [6] |

| Apolipoprotein E-deficient (apoE-/-) Mice (Advanced Lesion Model) | 0.03 and 0.1% (w/w) in diet | 12 weeks | Significant reduction in atherosclerotic lesions. | [6] |

Table 3: this compound Clinical Trial Results (CAPTIVATE Trial)

| Parameter | This compound (100 mg/day) | Placebo | p-value | Reference |

| Change in LDL-C (at 6 months) | +7.3% | +1.4% | 0.001 | [7] |

| Cardiovascular Events (Death, MI, Stroke) | 2.3% | 0.2% | 0.01 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used in the evaluation of this compound.

ACAT Inhibition Assay (In Vitro)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT. The activity is determined by quantifying the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol.

General Protocol:

-

Enzyme Source: Microsomes are prepared from cells overexpressing human ACAT1 or ACAT2 (e.g., CHO cells), or from relevant tissues like liver or macrophages.

-

Reaction Mixture: The reaction buffer typically contains the enzyme source, a source of cholesterol (often added in a detergent like Triton X-100), and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by the addition of radiolabeled [14C]oleoyl-CoA.

-

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).

-

Lipid Extraction: The lipids are extracted, and the cholesteryl ester fraction is separated from free fatty acids and other lipids using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity in the cholesteryl ester spot on the TLC plate is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Dual-Isotope Plasma Ratio Method (In Vivo Cholesterol Absorption)

Principle: This method is used to measure the efficiency of cholesterol absorption from the intestine in vivo. It involves the simultaneous administration of two different cholesterol isotopes, one orally and one intravenously.

General Protocol:

-

Isotope Preparation: Two different isotopes of cholesterol are used, for example, [3H]cholesterol for oral administration and [14C]cholesterol for intravenous injection. The oral dose is typically mixed with a lipid vehicle to mimic dietary intake.

-

Animal Dosing: The animals (e.g., hamsters) are fasted overnight. The [3H]cholesterol is administered orally via gavage, and simultaneously, the [14C]cholesterol is injected intravenously.

-

Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 24, 48, 72 hours).

-

Plasma Analysis: The plasma is separated, and the total radioactivity from both isotopes is measured using a liquid scintillation counter capable of dual-label counting.

-

Data Analysis: The ratio of the oral isotope ([3H]) to the intravenous isotope ([14C]) in the plasma is calculated. This ratio is directly proportional to the fraction of orally administered cholesterol that was absorbed. The effect of an inhibitor like this compound is determined by comparing this ratio in treated animals versus control animals.

Triton WR-1339 Experiment (In Vivo VLDL Secretion)

Principle: Triton WR-1339 is a non-ionic detergent that inhibits the activity of lipoprotein lipase, the enzyme responsible for clearing triglyceride-rich lipoproteins (like VLDL) from the circulation. By injecting Triton WR-1339, the VLDL secreted by the liver accumulates in the plasma, allowing for the measurement of the VLDL secretion rate.

General Protocol:

-

Animal Preparation: Animals are fasted to ensure a basal state of VLDL secretion.

-

Triton WR-1339 Injection: A solution of Triton WR-1339 is injected intravenously.

-

Blood Sampling: Blood samples are taken at baseline (before Triton injection) and at several time points after the injection (e.g., 30, 60, 90, 120 minutes).

-

Plasma Lipid Analysis: The plasma is isolated, and the concentrations of triglycerides and cholesterol are measured at each time point.

-

Data Analysis: The rate of accumulation of triglycerides and cholesterol in the plasma over time is calculated. This rate reflects the hepatic VLDL secretion rate. The effect of this compound is assessed by comparing the secretion rates in treated and untreated animals.

Signaling Pathways and Logical Relationships

The inhibition of ACAT by this compound has several downstream consequences on cellular cholesterol metabolism and its transport in the body.

Clinical Development and Outcomes

Despite the strong preclinical data suggesting that this compound could be an effective anti-atherosclerotic agent, its clinical development was ultimately unsuccessful. The Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a randomized, placebo-controlled study designed to assess the efficacy and safety of this compound in patients with familial hypercholesterolemia.

The trial was terminated prematurely due to a lack of efficacy and safety concerns.[7] The key findings were:

-

Increased LDL-C: Paradoxically, this compound treatment led to a significant increase in LDL-cholesterol levels compared to placebo.[7]

-

Increased Cardiovascular Events: There was a statistically significant increase in the incidence of cardiovascular events (cardiovascular death, myocardial infarction, or stroke) in the this compound group compared to the placebo group.[7]

These unexpected and adverse outcomes led to the discontinuation of all clinical studies with this compound. The results of the CAPTIVATE trial, along with similar findings from trials of other ACAT inhibitors like avasimibe, cast significant doubt on the viability of non-selective ACAT inhibition as a therapeutic strategy for atherosclerosis.

Conclusion and Future Perspectives

This compound's journey from a promising preclinical candidate to a clinical failure provides a crucial case study in cardiovascular drug development. While it effectively inhibits ACAT and reduces cholesterol esterification, the complex interplay of cholesterol metabolic pathways in humans led to unforeseen adverse effects. The failure of this compound and other non-selective ACAT inhibitors has prompted a re-evaluation of this therapeutic approach. Current research is focused on more selective inhibition of ACAT isoforms, particularly ACAT2, for the potential treatment of hypercholesterolemia, and on understanding the precise roles of ACAT1 in different cell types and disease states. The detailed data and methodologies presented in this guide serve as a valuable resource for researchers continuing to explore the intricate biology of cholesterol esterification and its potential as a therapeutic target.

References

- 1. pharmatimes.com [pharmatimes.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]

Pactimibe's Role in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe, a dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1 and 2, was developed as a potential therapeutic agent to combat atherosclerosis. The primary mechanism of action is the inhibition of cholesterol esterification, a critical step in foam cell formation and atherosclerotic plaque development. Preclinical studies in animal models demonstrated promising anti-atherosclerotic effects, including reduced plaque size and stabilization of existing plaques. However, these promising early results did not translate into clinical efficacy. Large-scale clinical trials in humans were prematurely terminated due to a lack of therapeutic benefit and, in some cases, evidence of potential harm. This technical guide provides a comprehensive overview of the scientific journey of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.

Introduction to this compound and its Target: ACAT

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A key event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of foam cells. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting both ACAT1 and ACAT2, this compound was designed to prevent the accumulation of cholesteryl esters in macrophages, thereby impeding foam cell formation and the development of atherosclerotic plaques.

Mechanism of Action

This compound functions as a potent, dual inhibitor of both ACAT1 and ACAT2. By blocking the action of these enzymes, this compound was hypothesized to exert its anti-atherosclerotic effects through several mechanisms:

-

Inhibition of Foam Cell Formation: By preventing the esterification of free cholesterol within macrophages, this compound was expected to reduce the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions.

-

Plaque Stabilization: In existing plaques, the inhibition of ACAT was thought to alter the composition of the plaque, potentially leading to a more stable phenotype that is less prone to rupture.

-

Reduced Cholesterol Absorption: Inhibition of ACAT2 in the intestine was expected to decrease the absorption of dietary cholesterol.

The following diagram illustrates the proposed mechanism of action of this compound in the context of atherosclerosis.

Caption: this compound's dual inhibition of ACAT1 in macrophages and ACAT2 in the intestine.

Quantitative Data Summary

In Vitro Inhibitory Activity

The inhibitory potency of this compound against ACAT1 and ACAT2 was determined in various in vitro assays.

| Target | Assay System | IC50 (µM) | Reference |

| ACAT1 | Recombinant Human Enzyme | 4.9 | [1] |

| ACAT2 | Recombinant Human Enzyme | 3.0 | [1] |

| ACAT | Rat Liver Microsomes | 2.0 | [1] |

| ACAT | Human Macrophages | 2.7 | [1] |

| ACAT | THP-1 Cells | 4.7 | [1] |

| Cholesteryl Ester Formation | Human Monocyte-derived Macrophages | 6.7 | [1] |

Preclinical Efficacy in Animal Models

This compound demonstrated significant anti-atherosclerotic effects in preclinical animal models.

Table 2: Efficacy of this compound in Atherogenic Diet-Fed Hamsters

| Parameter | Control | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Reference |

| Serum Total Cholesterol Reduction | - | 70% | 72% | [2] |

| Aortic Fatty Streak Area Reduction | - | 79% | 95% | [2] |

Table 3: Effects of this compound on Plaque Composition in WHHL Rabbits [3]

| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Intimal Thickening (µm) | 313 ± 37 | 294 ± 39 | 276 ± 32 |

| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 | 12.3 ± 0.5 |

| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 | 31.0 ± 1.3 |

| Macrophage Infiltration (%) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 |

| *P < 0.05 vs. control |

Clinical Trial Outcomes

Despite promising preclinical data, this compound failed to demonstrate efficacy in human clinical trials.

Table 4: Key Outcomes of the CAPTIVATE and ACTIVATE Trials

| Trial | Primary Endpoint | This compound Outcome | Placebo Outcome | p-value | Reference |

| CAPTIVATE | Change in mean Carotid Intima-Media Thickness (CIMT) | Increase | Increase | NS | [4] |

| ACTIVATE | Change in Percent Atheroma Volume (IVUS) | Progression | Progression | NS | [5] |

Experimental Protocols

In Vitro Assays

ACAT Inhibition Assay (General Protocol):

A common method to determine ACAT inhibition involves a cell-free assay using microsomal preparations from cells overexpressing human ACAT1 or ACAT2.

Caption: Workflow for a typical in vitro ACAT inhibition assay.

Cholesterol Esterification Assay in Macrophages:

This assay measures the ability of a compound to inhibit the formation of cholesteryl esters in cultured macrophages.

-

Cell Culture: Human monocyte-derived macrophages or a macrophage-like cell line (e.g., THP-1) are cultured in appropriate media.

-

Lipid Loading: Cells are incubated with acetylated low-density lipoprotein (acLDL) to induce cholesterol loading and stimulate ACAT activity.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Radiolabeling: [³H]oleic acid is added to the culture medium, which will be incorporated into newly synthesized cholesteryl esters.

-

Lipid Extraction: After incubation, cellular lipids are extracted using a solvent system (e.g., hexane/isopropanol).

-

Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled cholesteryl oleate is quantified by scintillation counting.

-

Data Analysis: The percentage inhibition of cholesterol esterification is calculated relative to the vehicle-treated control.

Animal Studies

Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Study: [3]

-

Animal Model: Male homozygous WHHL rabbits, which have a genetic defect in the LDL receptor and spontaneously develop hypercholesterolemia and atherosclerosis.

-

Diet: Standard rabbit chow.

-

Treatment: this compound was administered orally at doses of 10 or 30 mg/kg/day for 32 weeks.

-

Atherosclerotic Plaque Analysis:

-

Histology: Aortas were perfusion-fixed, and sections were stained with hematoxylin and eosin (H&E) for general morphology.

-

Immunohistochemistry: Plaque composition was analyzed using specific antibodies to identify:

-

Macrophages (e.g., anti-RAM11 antibody)

-

Smooth muscle cells (e.g., anti-alpha-smooth muscle actin antibody)

-

Collagen (e.g., Masson's trichrome stain)

-

-

Lipid Analysis: Aortic tissue was homogenized, and lipids were extracted. Free cholesterol and cholesteryl ester content were quantified using gas-liquid chromatography (GLC) or an enzymatic assay.

-

Atherogenic Diet-Fed Hamster Study: [2]

-

Animal Model: Male Syrian golden hamsters.

-

Diet: A high-fat, high-cholesterol diet to induce atherosclerosis. A typical diet might contain 15-20% fat and 0.5-1% cholesterol.

-

Treatment: this compound was administered orally at doses of 3 or 10 mg/kg/day for 90 days.

-

Atherosclerotic Lesion Assessment:

-

En Face Analysis: The entire aorta was dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich lesions. The percentage of the aortic surface area covered by lesions was quantified by image analysis.

-

Serum Lipid Analysis: Blood samples were collected to measure total cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

-

Clinical Trials

CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects): [4]

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with heterozygous familial hypercholesterolemia.

-

Intervention: this compound (100 mg/day) or placebo, in addition to standard lipid-lowering therapy.

-

Primary Endpoint: Change in the mean carotid intima-media thickness (CIMT) over 24 months, as assessed by B-mode ultrasound.

-

CIMT Measurement Protocol:

-

High-resolution B-mode ultrasound of the common carotid arteries, carotid bifurcation, and internal carotid arteries.

-

Measurements were taken at multiple, predefined angles of insonation.

-

The intima-media thickness was measured as the distance between the leading edge of the lumen-intima interface and the leading edge of the media-adventitia interface.

-

Computer-assisted analysis of digitized images was used to ensure reproducibility.

-

ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation): [5]

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with angiographically documented coronary artery disease.

-

Intervention: this compound (100 mg/day) or placebo, in addition to standard medical care.

-

Primary Endpoint: Change in percent atheroma volume (PAV) in a predefined coronary artery segment over 18 months, as measured by intravascular ultrasound (IVUS).

-

IVUS Protocol:

-

A standard IVUS catheter (e.g., 40 MHz) was advanced distal to the target lesion.

-

An automated pullback device withdrew the catheter at a constant speed (e.g., 0.5 mm/s) to acquire a series of cross-sectional images.

-

The external elastic membrane (EEM) and lumen borders were contoured by trained analysts.

-

Plaque volume was calculated as the EEM volume minus the lumen volume.

-

Percent atheroma volume was calculated as (plaque volume / EEM volume) x 100.

-

Discussion and Conclusion

The development of this compound represents a classic example of a promising therapeutic strategy based on a sound biological rationale that ultimately failed to translate into clinical success. While the preclinical data in animal models were encouraging, the human clinical trials were disappointing. Several factors may have contributed to this translational failure:

-

Species Differences: The lipid metabolism and inflammatory responses in the animal models used may not accurately reflect human atherosclerosis.

-

Complexity of Atherosclerosis: The pathogenesis of atherosclerosis is multifactorial, and targeting a single enzyme may not be sufficient to halt or reverse the disease process in humans, especially in patients already on standard-of-care therapies like statins.

-

Unforeseen Off-Target Effects: The inhibition of ACAT may have had unintended consequences that were not apparent in the preclinical studies.

The story of this compound underscores the challenges of drug development for complex diseases like atherosclerosis and highlights the critical importance of robust translational studies to bridge the gap between preclinical findings and clinical outcomes. While this compound itself did not become a therapeutic agent, the research surrounding it has contributed to a deeper understanding of the role of cholesterol metabolism in atherosclerosis and has informed the development of subsequent therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Protocol to Measure Common Carotid Artery Intima-media Thickness - PMC [pmc.ncbi.nlm.nih.gov]

Pactimibe: A Technical Guide on a Dual ACAT Inhibitor for Hypocholesterolemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe (CS-505) is a potent, orally active, dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2. Developed as a hypocholesterolemic agent, this compound aimed to reduce atherosclerosis by inhibiting cholesterol esterification in the intestine and liver, as well as preventing foam cell formation in macrophages. Preclinical studies in various animal models demonstrated significant reductions in plasma cholesterol and atherosclerotic lesion size. However, large-scale human clinical trials, namely ACTIVATE and CAPTIVATE, failed to show a beneficial effect on atherosclerosis progression and were associated with an increased risk of cardiovascular events. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing relevant biological pathways.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the esterification of free cholesterol to form cholesteryl esters. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed and is the predominant isoform in macrophages, and ACAT2, which is primarily found in the intestine and liver. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of early-stage atherosclerosis.[1] Inhibition of ACAT was therefore a promising therapeutic strategy to prevent or retard the progression of atherosclerosis.

This compound was developed as a dual inhibitor of both ACAT1 and ACAT2, with the hypothesis that this dual action would provide a comprehensive approach to lowering cholesterol and preventing atherosclerosis. By inhibiting ACAT2 in the intestine and liver, this compound was expected to reduce cholesterol absorption and decrease the secretion of cholesteryl ester-rich lipoproteins. By inhibiting ACAT1 in macrophages, it was anticipated to prevent the formation of foam cells within atherosclerotic plaques.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[2] Its primary mechanism of action is the dual inhibition of both ACAT1 and ACAT2 isoforms.[2] This inhibition has several downstream consequences aimed at reducing hypercholesterolemia and atherosclerosis:

-

Inhibition of Intestinal Cholesterol Absorption: By targeting ACAT2 in the enterocytes of the small intestine, this compound blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption into the bloodstream.[3]

-

Reduced Hepatic VLDL Secretion: Inhibition of ACAT2 in the liver decreases the formation of cholesteryl esters, which are essential for the assembly and secretion of very-low-density lipoprotein (VLDL) particles.[3] This leads to a reduction in the circulating pool of atherogenic lipoproteins.

-

Prevention of Macrophage Foam Cell Formation: this compound's inhibition of ACAT1 in macrophages prevents the accumulation of cholesteryl esters, a critical step in the transformation of macrophages into foam cells. This is expected to directly attenuate the development of atherosclerotic plaques.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell/Tissue Type | IC50 | Ki (noncompetitive vs. Oleoyl-CoA) | Reference(s) |

| ACAT1 | - | 4.9 µM | - | [5] |

| ACAT2 | - | 3.0 µM | - | [5] |

| ACAT | Liver | 2.0 µM | - | [5] |

| ACAT | Macrophages | 2.7 µM | - | [5] |

| ACAT | THP-1 cells | 4.7 µM | - | [5] |

| Oleoyl-CoA | - | - | 5.6 µM | [2][5] |

| Cholesteryl Ester Formation | Human monocyte-derived macrophages | 6.7 µM | - | [2][5] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Treatment | Duration | Key Findings | Reference(s) |

| Atherogenic diet-fed hamsters | 3 mg/kg/day | 90 days | 70% decrease in serum total cholesterol; 79% decrease in aortic fatty streak area | [2] |

| 10 mg/kg/day | 90 days | 72% decrease in serum total cholesterol; 95% decrease in aortic fatty streak area | [2] | |

| Apolipoprotein E-deficient (apoE-/-) mice (early lesion model) | 0.1% (w/w) in diet | 12 weeks | 90% reduction in atherosclerotic lesions (compared to 40-50% with other treatments) | [4][6] |

| Apolipoprotein E-deficient (apoE-/-) mice (advanced lesion model) | 0.1% (w/w) in diet | 12 weeks | 77% reduction in atherosclerotic lesions (compared to 54% with CI-1011) | [4][6] |

| Watanabe heritable hyperlipidemic (WHHL) rabbits | 10 mg/kg/day | 32 weeks | Increased smooth muscle cell area (12.0% vs 9.7%); Increased collagen fiber area (20.5% vs 16.2%) | [7][8] |

| 30 mg/kg/day | 32 weeks | Increased smooth muscle cell area (12.3% vs 9.7%); Increased collagen fiber area (31.0% vs 16.2%) | [7][8] |

Table 3: Human Clinical Trial Data for this compound

| Trial | Patient Population | Treatment | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | ACTIVATE | 534 patients with established coronary artery disease | this compound 100 mg/day or placebo | 18 months | No significant effect on the primary endpoint (change in percent atheroma volume). |[7] | | CAPTIVATE | 892 patients with familial hypercholesterolemia | this compound 100 mg/day or placebo | Terminated prematurely (approx. 15 months) | No effect on the primary endpoint (change in maximum carotid intima-media thickness). Increased incidence of major cardiovascular events (2.3% vs 0.2% with placebo). |[9][10][11][12] |

Experimental Protocols

Dual-Isotope Plasma Ratio Method for Cholesterol Absorption

This method was utilized to assess the effect of this compound on intestinal cholesterol absorption in hamsters.[3]

Principle: This method involves the simultaneous administration of two different isotopic forms of cholesterol, one orally and one intravenously. The ratio of the two isotopes in the plasma at a later time point reflects the proportion of the orally administered cholesterol that was absorbed.

General Protocol:

-

Animals are administered an oral dose of cholesterol labeled with one isotope (e.g., [14C]-cholesterol) mixed in a lipid vehicle.

-

Simultaneously, a second, different isotope of cholesterol (e.g., [3H]-cholesterol) is administered intravenously as a colloidal suspension.

-

Blood samples are collected at various time points after administration (e.g., 48-72 hours).

-

The plasma is separated, and the concentrations of both isotopes are determined using liquid scintillation counting.

-

The percentage of cholesterol absorption is calculated based on the ratio of the oral isotope to the intravenous isotope in the plasma, corrected for the administered doses.

Triton WR-1339 Experiment for VLDL Secretion

This experiment was conducted to evaluate the impact of this compound on hepatic very-low-density lipoprotein (VLDL) secretion in hamsters.[3]

Principle: Triton WR-1339 is a non-ionic detergent that, when injected intravenously, inhibits lipoprotein lipase, thereby preventing the peripheral clearance of VLDL particles. This leads to an accumulation of VLDL in the plasma, and the rate of this accumulation reflects the hepatic VLDL secretion rate.

General Protocol:

-

Animals are treated with this compound or a vehicle control for a specified period.

-

Following treatment, animals are fasted to ensure a baseline state.

-

Triton WR-1339 is administered via intravenous injection.

-

Blood samples are collected at multiple time points after Triton WR-1339 injection (e.g., 0, 1, 2, and 4 hours).

-

Plasma triglyceride concentrations are measured at each time point.

-

The rate of VLDL-triglyceride secretion is calculated from the linear increase in plasma triglyceride concentration over time.

ACTIVATE Clinical Trial

Objective: To evaluate the efficacy and safety of this compound in reducing the progression of coronary atherosclerosis in subjects with established coronary artery disease.[7]

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: 534 patients with documented atherosclerotic cardiovascular disease.

Treatment: this compound 100 mg once daily or placebo, in addition to standard care including statin therapy.

Primary Endpoint: Change from baseline in percent atheroma volume, as measured by coronary intravascular ultrasound (IVUS), after 18 months.

CAPTIVATE Clinical Trial

Objective: To assess the efficacy and safety of this compound in reducing the progression of atherosclerosis in patients with familial hypercholesterolemia.[9][10][11][12]

Study Design: Randomized, placebo-controlled trial.

Patient Population: 892 patients with a family history of high cholesterol.

Treatment: this compound 100 mg daily or placebo.

Primary Endpoint: Change in maximum carotid intima-media thickness (CIMT).

Visualization of Signaling Pathways and Experimental Workflows

Caption: this compound's dual inhibition of ACAT1 and ACAT2.

Caption: Role of ACAT1 in macrophage foam cell formation.

Caption: Dual-isotope method for cholesterol absorption.

Discussion and Conclusion

This compound was developed based on a strong scientific rationale for the role of ACAT in atherosclerosis. Preclinical studies in various animal models provided promising evidence for its efficacy as a hypocholesterolemic and anti-atherosclerotic agent. The dual inhibition of ACAT1 and ACAT2 was expected to provide a multi-pronged approach to reducing cholesterol burden.

However, the translation of these promising preclinical findings to human clinical trials was unsuccessful. The ACTIVATE and CAPTIVATE trials not only failed to demonstrate a reduction in atherosclerosis progression but also revealed a concerning increase in cardiovascular events in patients treated with this compound.[1][9] The reasons for this discrepancy between preclinical and clinical outcomes are not fully elucidated but may involve species-specific differences in cholesterol metabolism and the complexity of human atherosclerosis. The failure of this compound, along with other ACAT inhibitors, has led to a re-evaluation of this therapeutic target for cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Reevaluation and application of the dual-isotope plasma ratio method for the measurement of intestinal cholesterol absorption in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLR4-mediated inflammation promotes foam cell formation of vascular smooth muscle cell by upregulating ACAT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid synthesis decreases very low density lipoprotein secretion in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the JAK/STAT Inhibitor Tofacitinib on Macrophage Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Pactimibe and Its Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactimibe, a dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) 1 and 2, was developed as a potential therapeutic agent for atherosclerosis. By blocking the esterification of cholesterol, this compound was designed to reduce intestinal cholesterol absorption, decrease the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver, and prevent the formation of foam cells within atherosclerotic plaques. Preclinical studies in various animal models demonstrated promising results, with significant reductions in plasma cholesterol levels and atherosclerotic lesion development. However, human clinical trials yielded disappointing and unexpected outcomes, including an increase in low-density lipoprotein cholesterol (LDL-C) and a higher incidence of cardiovascular events, ultimately leading to the discontinuation of its development. This technical guide provides an in-depth review of this compound's mechanism of action, its effects on lipid metabolism as demonstrated in key preclinical and clinical studies, and detailed experimental protocols for the assays used in its evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a potent, non-competitive inhibitor of both ACAT1 and ACAT2 enzymes.[1] These enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.

-

ACAT1 is ubiquitously expressed and is the primary isoform in macrophages. Its inhibition is intended to prevent the accumulation of cholesteryl esters within macrophages, thereby inhibiting the formation of foam cells, a key component of atherosclerotic plaques.

-

ACAT2 is primarily found in the intestine and liver. Its inhibition is expected to reduce the absorption of dietary cholesterol in the intestines and decrease the packaging of cholesteryl esters into apolipoprotein B (apoB)-containing lipoproteins (VLDL) in the liver, leading to lower plasma cholesterol levels.[2][3]

The anticipated therapeutic effects of this compound were based on this dual inhibition, aiming for a multi-pronged approach to combat atherosclerosis.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on lipid metabolism and atherosclerosis.

In Vitro Inhibition Data

| Parameter | Value | Cell/Enzyme Source | Reference |

| ACAT1 IC50 | 4.9 µM | - | [4] |

| ACAT2 IC50 | 3.0 µM | - | [4] |

| ACAT IC50 (Liver) | 2.0 µM | - | [4] |

| ACAT IC50 (Macrophages) | 2.7 µM | - | [4] |

| ACAT IC50 (THP-1 cells) | 4.7 µM | - | [4] |

| Ki (oleoyl-CoA) | 5.6 µM | - | [1] |

| Cholesteryl Ester Formation IC50 | 6.7 µM | Human monocyte-derived macrophages | [1] |

Preclinical In Vivo Data

Hamster Model [1]

| Treatment Group | Dose | Duration | Serum Total Cholesterol Reduction | Aortic Fatty Streak Area Reduction |

| This compound | 3 mg/kg | 90 days | 70% | 79% |

| This compound | 10 mg/kg | 90 days | 72% | 95% |

Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model [5]

| Treatment Group | Dose | Duration | Change in Serum Cholesterol | Aortic Plaque Composition Changes |

| This compound | 10 mg/kg | 32 weeks | No significant change | Reduced cholesteryl ester content, increased smooth muscle cells and collagen |

| This compound | 30 mg/kg | 32 weeks | No significant change | Dose-dependent reduction in cholesteryl ester content, increased smooth muscle cells and collagen |

Apolipoprotein E-deficient (apoE-/-) Mice Model [6]

| Treatment Group | Diet Concentration | Duration | Plasma Cholesterol Reduction | Aortic Lesion Reduction |

| This compound (CS-505) | 0.03% | 12 weeks | ~43-48% | - |

| This compound (CS-505) | 0.1% | 12 weeks | ~43-48% | 90% |

| Avasimibe (CI-1011) | 0.1% | 12 weeks | ~43-48% | 40-50% |

| Cholestyramine | 3% | 12 weeks | ~43-48% | - |

| This compound (CS-505) | 0.1% (Advanced Lesions) | 12 weeks | Similar to CI-1011 | 77% |

| Avasimibe (CI-1011) | 0.1% (Advanced Lesions) | 12 weeks | Similar to CS-505 | 54% |

Clinical Trial Data

CAPTIVATE Trial (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects) [7][8]

| Parameter | This compound (100 mg/day) | Placebo | P-value |

| LDL-C Change from Baseline (at 6 months) | +7.3% | +1.4% | 0.001 |

| Annual Progression of Maximum CIMT | No significant difference | No significant difference | 0.64 |

| Annual Progression of Mean CIMT | Increased | - | 0.04 |

| Major Cardiovascular Events (Death, MI, Stroke) | 2.3% | 0.2% | 0.01 |

ACTIVATE Trial (ACAT Intravascular Atherosclerosis Treatment Evaluation) [9]

| Parameter | This compound (100 mg/day) | Placebo |

| Primary Endpoint (Change in Percent Atheroma Volume by IVUS) | Did not meet primary endpoint | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro ACAT Activity Assay

Objective: To determine the inhibitory activity of a compound against ACAT enzymes.

Materials:

-

Microsomes from cells expressing ACAT1 or ACAT2.

-

[¹⁴C]oleoyl-CoA (radiolabeled substrate).

-

Unlabeled oleoyl-CoA.

-

Bovine serum albumin (BSA).

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipid extraction solvents (e.g., chloroform/methanol mixture).

-

Thin-layer chromatography (TLC) plates and developing solvent.

-

Scintillation counter.

Protocol:

-

Prepare microsomal fractions from cells overexpressing the target ACAT isoform.

-

Pre-incubate the microsomal protein with the test compound or vehicle control in the assay buffer for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of [¹⁴C]oleoyl-CoA and unlabeled oleoyl-CoA complexed with BSA.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding the lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the compound-treated samples to the vehicle control.

Macrophage Foam Cell Formation Assay (Oil Red O Staining)

Objective: To visually assess the accumulation of neutral lipids within macrophages, indicative of foam cell formation.

Materials:

-

Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes.

-

Modified LDL (e.g., oxidized LDL or acetylated LDL).

-

Test compound (e.g., this compound).

-

4% Paraformaldehyde (PFA) in PBS.

-

60% Isopropanol.

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water).

-

Hematoxylin (for counterstaining nuclei).

-

Microscope.

Protocol:

-

Seed macrophages in a multi-well plate and allow them to adhere. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours.

-

Pre-treat the macrophages with the test compound or vehicle for a specified duration.

-

Induce foam cell formation by incubating the cells with modified LDL (e.g., 50 µg/mL oxLDL) for 24-48 hours in the presence of the test compound.

-

Wash the cells with PBS to remove excess lipids and media.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.[10]

-

Wash the cells with PBS.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

-

Remove the staining solution and wash the cells with water until the water runs clear.

-

(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with water.

-

Add PBS or mounting medium and visualize the lipid droplets (stained red) under a microscope.

Dual-Isotope Plasma Ratio Method for Cholesterol Absorption

Objective: To measure the fractional absorption of dietary cholesterol.

Principle: This method involves the simultaneous administration of two different isotopes of cholesterol, one orally and one intravenously. The ratio of the two isotopes in a subsequent plasma sample reflects the proportion of the oral dose that was absorbed into the bloodstream.[12][13]

Materials:

-

Radiolabeled cholesterol (e.g., [¹⁴C]cholesterol for oral administration and [³H]cholesterol for intravenous administration).

-

Vehicle for oral administration (e.g., oil).

-

Colloidal suspension for intravenous injection.

-

Experimental animals (e.g., hamsters, rats).

-

Blood collection supplies.

-

Scintillation counter.

Protocol:

-

Administer an oral dose of [¹⁴C]cholesterol in an oil vehicle to the test animal via gavage.

-

Simultaneously, administer an intravenous injection of a colloidal suspension of [³H]cholesterol.

-

Collect blood samples at one or more time points after administration (e.g., 24, 48, and 72 hours).

-

Separate the plasma from the blood samples.

-

Extract the total lipids from the plasma.

-

Measure the radioactivity of both ¹⁴C and ³H in the lipid extract using a dual-channel scintillation counter.

-

Calculate the fractional cholesterol absorption using the following formula: % Absorption = (Plasma [¹⁴C] dpm / Plasma [³H] dpm) / (Oral Dose [¹⁴C] dpm / IV Dose [³H] dpm) x 100

Triton WR-1339 Experiment for VLDL Secretion

Objective: To measure the rate of hepatic VLDL triglyceride secretion.

Principle: Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase (LPL), the enzyme responsible for clearing triglycerides from the circulation. By blocking LPL activity, newly secreted VLDL particles accumulate in the plasma, and the rate of triglyceride accumulation reflects the hepatic secretion rate.[14][15]

Materials:

-

Triton WR-1339 solution.

-

Experimental animals (e.g., hamsters, mice).

-

Blood collection supplies.

-

Triglyceride assay kit.

Protocol:

-

Fast the animals for a defined period (e.g., 4-6 hours) to establish a baseline.

-

Administer the test compound (this compound) or vehicle at a specified time before the experiment.

-

Collect a baseline blood sample (t=0).

-

Inject a solution of Triton WR-1339 intravenously.

-

Collect serial blood samples at various time points after the Triton injection (e.g., 30, 60, 90, 120 minutes).

-

Measure the plasma triglyceride concentration in each sample.

-

Plot the plasma triglyceride concentration against time.

-

The slope of the linear portion of the curve represents the hepatic triglyceride secretion rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Discussion of Paradoxical Clinical Findings

Despite the promising preclinical data, the clinical development of this compound was halted due to unfavorable outcomes in human trials. The CAPTIVATE trial showed that this compound not only failed to reduce the progression of carotid atherosclerosis but was also associated with an increase in mean carotid intima-media thickness (CIMT), a surrogate marker for atherosclerosis.[7][8] More alarmingly, there was a significant increase in major cardiovascular events in the this compound-treated group.[7] A key paradoxical finding was the increase in LDL-C levels in patients receiving this compound.[7]

The precise mechanisms underlying these adverse effects are not fully understood, but several hypotheses have been proposed:

-

Disruption of Cellular Cholesterol Homeostasis: Complete inhibition of ACAT can lead to an accumulation of free cholesterol within cells. While this prevents the formation of cholesteryl ester-laden foam cells, excessive free cholesterol can be cytotoxic and may trigger pro-inflammatory and pro-apoptotic pathways.

-

Alterations in Gene Expression: The increase in intracellular free cholesterol may lead to compensatory changes in the expression of genes involved in cholesterol metabolism. It has been suggested that ACAT inhibition might lead to a downregulation of the LDL receptor, which would decrease the clearance of LDL from the circulation and thus increase plasma LDL-C levels.[16]

-

Effects on Cholesterol Efflux: While ACAT inhibition was expected to promote cholesterol efflux from macrophages to HDL, the net effect in the complex in vivo environment may be different. Some studies suggest that ACAT inhibition can stimulate cholesterol efflux through the activation of pathways involving LXR and ABCA1.[17] However, the overall impact on reverse cholesterol transport in the context of systemic ACAT inhibition remains unclear.

Conclusion

This compound serves as a critical case study in drug development, highlighting the challenges of translating promising preclinical findings into successful clinical therapies. Its primary mechanism as a dual ACAT1/2 inhibitor demonstrated efficacy in animal models of hyperlipidemia and atherosclerosis. However, the unexpected and adverse outcomes in human trials underscore the complexity of cholesterol metabolism and the potential for unintended consequences when targeting central enzymatic pathways. The failure of this compound and other ACAT inhibitors has prompted a re-evaluation of this therapeutic strategy and emphasizes the need for a deeper understanding of the intricate cellular and systemic responses to the modulation of cholesterol esterification. Further research into the off-target effects and the precise signaling cascades affected by ACAT inhibition is necessary to fully comprehend the lessons learned from the development of this compound.

References

- 1. vrn.nl [vrn.nl]

- 2. Increased atherosclerosis in LDL receptor–null mice lacking ACAT1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACAT inhibitor this compound sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (I): - Contribution to the Elucidation of the Pathophysiology of Human Hypercholesterolemia and Coronary Heart Disease - - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 14. Cellular pathology of progressive atherosclerosis in the WHHL rabbit. An animal model of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 16. ACAT inhibition decreases LDL cholesterol in rabbits fed a cholesterol-free diet. Marked changes in LDL cholesterol without changes in LDL receptor mRNA abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vivo Studies of Pactimibe in Hamsters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactimibe is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol within cells. By inhibiting ACAT, this compound has been investigated for its potential to lower plasma cholesterol levels and prevent the progression of atherosclerosis. In vivo studies in hamster models have been instrumental in elucidating the multiple mechanisms through which this compound exerts its hypocholesterolemic effects. This document provides detailed application notes and protocols based on published in vivo studies of this compound in hamsters, with a focus on its impact on cholesterol metabolism.

Mechanism of Action

This compound demonstrates a multi-faceted approach to lowering serum cholesterol.[1] Its primary mode of action is the inhibition of ACAT, which has two isoforms, ACAT1 and ACAT2. This inhibition leads to several downstream effects that collectively contribute to a reduction in plasma cholesterol levels. The key mechanisms identified in hamster studies include:

-

Inhibition of Intestinal Cholesterol Absorption: By blocking ACAT2 in the intestines, this compound reduces the esterification of dietary and biliary cholesterol, thereby limiting its absorption into the bloodstream.[1]

-

Reduction of Hepatic Cholesteryl Ester Formation: Inhibition of ACAT in the liver decreases the storage of cholesterol as cholesteryl esters.[1]

-

Inhibition of Very Low-Density Lipoprotein (VLDL) Secretion: this compound has been shown to inhibit the secretion of VLDL cholesterol from the liver.[1]

-

Enhancement of Cholesterol Elimination: The compound promotes the elimination of cholesterol from the body.[1]

Data Presentation

While specific quantitative data from the primary in vivo hamster studies on this compound are not publicly available in detail, the following tables are presented as templates to guide researchers in structuring their data when conducting similar studies.

Table 1: Effect of this compound on Plasma Lipid Profile in Hamsters

| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Control (Vehicle) | 0 | ||||

| This compound | 10 | ||||

| This compound | 30 | ||||

| This compound | 100 |

Table 2: Effect of this compound on Cholesterol Absorption in Hamsters

| Treatment Group | Dose (mg/kg/day) | Fractional Cholesterol Absorption (%) |

| Control (Vehicle) | 0 | |

| This compound | 10 | |

| This compound | 30 | |

| This compound | 100 |

Table 3: Effect of this compound on Hepatic VLDL-Triglyceride Secretion Rate in Hamsters

| Treatment Group | Dose (mg/kg/day) | VLDL-TG Secretion Rate (mg/kg/hr) |

| Control (Vehicle) | 0 | |

| This compound | 10 | |

| This compound | 30 | |

| This compound | 100 |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the in vivo efficacy of this compound in hamsters. These are representative protocols and may require optimization for specific experimental conditions.

Protocol 1: Evaluation of this compound's Effect on Plasma Lipids

Objective: To determine the dose-dependent effect of this compound on plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in hamsters.

Materials:

-

Male Golden Syrian hamsters (8-10 weeks old)

-

Standard chow diet

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Clinical chemistry analyzer

Procedure:

-

Acclimatization: Acclimatize hamsters to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the hamsters into treatment groups (e.g., vehicle control, this compound at 10, 30, and 100 mg/kg/day).

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for a specified period (e.g., 14 days).

-

Blood Collection: At the end of the treatment period, fast the hamsters overnight. Collect blood samples via retro-orbital sinus or cardiac puncture into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Lipid Analysis: Analyze the plasma samples for total cholesterol, HDL cholesterol, and triglycerides using a clinical chemistry analyzer. Calculate LDL cholesterol using the Friedewald formula (if triglycerides are <400 mg/dL).

-

Data Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the lipid levels between the treatment groups.

Protocol 2: Measurement of Intestinal Cholesterol Absorption using the Dual-Isotope Plasma Ratio Method

Objective: To quantify the effect of this compound on the fractional absorption of cholesterol from the intestine.

Materials:

-

Male Golden Syrian hamsters

-

This compound and vehicle

-

[14C]-cholesterol and [3H]-cholesterol

-

Intravenous (IV) and oral dosing vehicles (e.g., lipid emulsion for IV, corn oil for oral)

-

Liquid scintillation counter and vials

-

Blood collection supplies

Procedure:

-

Animal Preparation and Dosing:

-

Administer this compound or vehicle to hamsters for a predetermined period.

-

On the day of the experiment, administer an oral dose of [14C]-cholesterol in a lipid vehicle.

-

Simultaneously, administer an intravenous dose of [3H]-cholesterol in a suitable emulsion.

-

-

Blood Sampling: Collect blood samples at various time points (e.g., 24, 48, and 72 hours) post-dosing.

-

Plasma Analysis:

-

Separate plasma from the blood samples.

-

Measure the radioactivity of 14C and 3H in the plasma using a liquid scintillation counter.

-

-

Calculation of Fractional Cholesterol Absorption:

-

Calculate the plasma 14C/3H ratio for each time point.

-

The fractional cholesterol absorption is determined from the plateau of the plasma 14C/3H ratio over time, corrected for the administered doses of each isotope.

-

Fractional Absorption (%) = (Plasma 14C/3H ratio / Dosed 14C/3H ratio) * 100

-

Protocol 3: Assessment of Hepatic VLDL Secretion using the Triton WR-1339 Method

Objective: To determine the effect of this compound on the rate of hepatic VLDL-triglyceride (TG) secretion.

Materials:

-

Male Golden Syrian hamsters

-

This compound and vehicle

-

Triton WR-1339 solution (e.g., 10% in saline)

-

Blood collection supplies

-

Triglyceride assay kit

Procedure:

-

Animal Preparation and Dosing:

-

Administer this compound or vehicle to hamsters for the desired treatment duration.

-

Fast the hamsters for 4-6 hours before the experiment.

-

-

Triton WR-1339 Injection:

-

Take a baseline blood sample (t=0).

-

Inject the hamsters intraperitoneally with Triton WR-1339 (e.g., 500 mg/kg). Triton WR-1339 inhibits lipoprotein lipase, preventing the clearance of VLDL from the plasma.

-

-

Timed Blood Sampling: Collect blood samples at regular intervals after the Triton injection (e.g., 30, 60, 90, and 120 minutes).

-

Triglyceride Measurement: Measure the plasma triglyceride concentration in all collected samples.

-

Calculation of VLDL-TG Secretion Rate:

-

Plot the plasma triglyceride concentration against time.

-